Cathinone hydrochloride

Description

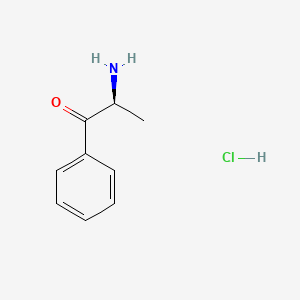

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZCAKYHISJOIK-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048866 | |

| Record name | (-)- (S)-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72739-14-1 | |

| Record name | Cathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072739141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)- (S)-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride, (2S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272NNG64V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Cathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cathinone is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant.[1] As the more active of the two stereoisomers of cathinone (B1664624), it is of significant interest to the scientific community. Due to the inherent instability of the free base, it is most commonly handled and studied in its hydrochloride salt form, (+)-cathinone hydrochloride.[1] This guide provides a comprehensive overview of the known chemical and physical properties of (+)-cathinone hydrochloride, detailed experimental protocols for their determination, and an exploration of its primary pharmacological mechanism of action.

Chemical and Physical Properties

The precise characterization of the chemical and physical properties of (+)-cathinone hydrochloride is fundamental for its synthesis, purification, formulation, and analytical identification. While specific experimental data for the (+)-enantiomer is not always available in published literature, the following tables summarize the known properties of cathinone hydrochloride. Data for the racemic mixture or the (-)-enantiomer are provided as approximations where specific data for the (+)-enantiomer is not available.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-1-phenylpropan-1-one;hydrochloride | [2][3] |

| Synonyms | (R)-(+)-Cathinone Hydrochloride, (2R)-2-Amino-1-phenyl-1-propanone hydrochloride | [2] |

| CAS Number | 76333-53-4 | [2][4] |

| Molecular Formula | C₉H₁₂ClNO | [2][5] |

| Molecular Weight | 185.65 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | Data not available for (+)-enantiomer. (+)-Norpseudoephedrine hydrochloride, a related compound, has a melting point of 172 °C.[5] The melting point for S(-)-Cathinone hydrochloride is reported as 177-178 °C (dec.). | |

| Boiling Point | Data not available for the hydrochloride salt. The free base has a boiling point of 93 °C at 0.8 mmHg.[5] Another source lists the boiling point of the free base as approximately 270.27°C.[6] | |

| pKa (Strongest Basic) | ~7.55 (Predicted for the free base) | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility (DL-Cathinone HCl) | Solubility ((-)-(S)-Cathinone HCl) | Source(s) |

| Dimethylformamide (DMF) | 20 mg/mL | Not available | [5][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | Not available | [7] |

| Ethanol | 30 mg/mL | Soluble | [7] |

| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL | Not available | [7] |

| Water | Soluble | Soluble |

Table 3: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| UV λmax | 246.9, 288 nm | [4] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key chemical and physical properties of (+)-cathinone hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus with a heating block and thermometer/temperature probe

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Sample Preparation: A small amount of the crystalline (+)-cathinone hydrochloride is finely powdered.

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine an approximate range.[5] For an accurate measurement, the heating rate is slowed to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Spectroscopic Analysis

Objective: To obtain spectroscopic data for structural elucidation and identification.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Sample Preparation: Approximately 5-10 mg of (+)-cathinone hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5]

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

¹H NMR: The proton NMR spectrum is acquired, typically over a chemical shift range of 0-12 ppm.[5]

-

¹³C NMR: The carbon-13 NMR spectrum is acquired, typically over a chemical shift range of 0-220 ppm.[5]

-

Advanced Experiments: For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[5]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) is a common and convenient method.

Procedure:

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded.[5]

-

Sample Analysis: A small amount of the solid (+)-cathinone hydrochloride sample is placed directly onto the ATR crystal.[5]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is collected, typically in the range of 4000 to 400 cm⁻¹.[5]

3. Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Procedure (General):

-

Sample Preparation: The sample is dissolved in a suitable solvent. For GC-MS, derivatization may be necessary for polar compounds.

-

Chromatographic Separation: The sample is injected into the chromatograph to separate the analyte from any impurities.

-

Ionization: The separated analyte is ionized, typically using electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Pharmacological Profile and Mechanism of Action

(+)-Cathinone is a central nervous system stimulant.[5] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems, particularly dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[5] Synthetic cathinones generally act as either reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).[5][8] Cathinone itself is a potent releaser of norepinephrine and dopamine.[5] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced signaling.[5]

Signaling Pathway of (+)-Cathinone

The following diagram illustrates the proposed mechanism of action of (+)-cathinone at a dopaminergic synapse. A similar mechanism occurs at noradrenergic synapses involving the norepinephrine transporter (NET).

Caption: Mechanism of (+)-Cathinone at a Dopaminergic Synapse.

Experimental Workflow for Analytical Identification

A typical workflow for the unequivocal identification of (+)-cathinone hydrochloride in a sample is outlined below.

Caption: Analytical Workflow for (+)-Cathinone HCl Identification.

References

- 1. Interactions of Cathinone NPS with Human Transporters and Receptors in Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-(+)-Cathinone Hydrochloride | LGC Standards [lgcstandards.com]

- 3. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. benchchem.com [benchchem.com]

- 6. 5265-18-9 CAS MSDS (CATHINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Cathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and analytical characterization of cathinone (B1664624) hydrochloride, a psychoactive compound belonging to the phenethylamine (B48288) class. Due to the instability of the cathinone free base, it is typically prepared and handled as its hydrochloride salt.[1][2] This document outlines common synthetic pathways, detailed experimental protocols for characterization, and the compound's primary mechanism of action.

Synthesis of Cathinone Hydrochloride

The chemical synthesis of cathinone derivatives is a multi-step process that can be adapted to produce a range of analogues.[1] A prevalent method involves the α-bromination of a substituted propiophenone, followed by a nucleophilic substitution with an appropriate amine to form the cathinone free base.[1] This base is then converted to the more stable hydrochloride salt.[1][3] An alternative route for simpler derivatives is the oxidation of corresponding ephedrine (B3423809) or pseudoephedrine precursors.[4]

References

Unraveling the Molecular Dance: A Technical Guide to the Mechanism of Action of Cathinone Hydrochloride on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathinone (B1664624) hydrochloride, and its extensive family of synthetic derivatives, represent a significant class of psychostimulant compounds with profound effects on the central nervous system. The primary molecular target for their activity is the dopamine (B1211576) transporter (DAT), a critical membrane protein responsible for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. This technical guide provides an in-depth exploration of the mechanism of action of cathinone hydrochloride on dopamine transporters, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience. We will delve into the molecular interactions, quantitative binding and uptake inhibition data, detailed experimental methodologies, and the downstream signaling consequences of this interaction.

The mechanism of action of cathinone and its analogues on the dopamine transporter is multifaceted, with compounds exhibiting a spectrum of activities ranging from pure reuptake inhibition to substrate-induced dopamine efflux.[1][2] This dual nature is largely dictated by the specific chemical structure of each cathinone derivative.[3] Generally, cathinones with a pyrrolidine (B122466) ring, such as 3,4-methylenedioxypyrovalerone (MDPV), tend to be potent DAT blockers, preventing the reuptake of dopamine and thus increasing its extracellular concentration.[1][2] In contrast, ring-substituted cathinones, like mephedrone, often act as transporter substrates. These compounds are transported into the presynaptic neuron by DAT and can induce a reversal of the transporter's function, leading to non-vesicular release of dopamine into the synapse.[1][2]

Quantitative Analysis of Cathinone-DAT Interaction

The affinity of cathinone derivatives for the dopamine transporter and their potency in inhibiting dopamine uptake are crucial parameters for understanding their psychoactive effects. These are typically quantified through radioligand binding assays (to determine the inhibition constant, Ki) and dopamine uptake assays (to determine the half-maximal inhibitory concentration, IC50).

Binding Affinities (Ki) of Cathinone Derivatives for the Human Dopamine Transporter (hDAT)

| Compound | Ki (µM) at hDAT | Reference |

| α-Pyrrolidinopropiophenone (α-PPP) | 1.29 | [4] |

| α-Pyrrolidinobutiophenone (α-PBP) | 0.145 | [4] |

| α-Pyrrolidinovalerophenone (α-PVP) | 0.0222 | [4] |

| α-Pyrrolidinohexiophenone (α-PHP) | 0.016 | [4] |

| 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone (PV-8) | 0.0148 | [4] |

| Methylone | 2.73 ± 0.2 | [5] |

Note: Lower Ki values indicate a higher binding affinity.

Dopamine Uptake Inhibition (IC50) by Cathinone Derivatives

| Compound | IC50 (µM) for Dopamine Uptake | Reference |

| Methylone | 4.82 | [5] |

| Mephedrone | Data suggests potent inhibition | [1] |

| MDPV | Potent inhibitor | [6] |

Note: Lower IC50 values indicate greater potency in inhibiting dopamine uptake.

Experimental Protocols

The characterization of the interaction between this compound and the dopamine transporter relies on well-established in vitro experimental techniques. The following are detailed methodologies for key assays.

Radioligand Binding Assay for Dopamine Transporter

This assay measures the affinity of a test compound (e.g., a cathinone derivative) for the dopamine transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter.

Methodology:

-

Membrane Preparation:

-

Utilize cells, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express the human dopamine transporter (hDAT).[3]

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the dopamine transporters.[7]

-

Resuspend the membrane pellet in an appropriate assay buffer.[7]

-

-

Competitive Binding Incubation:

-

In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound.[3]

-

For determining total binding, some wells will contain only the membranes and the radioligand.

-

For determining non-specific binding, other wells will contain the membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol) to saturate all specific binding sites.[4][7]

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[3]

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.[7]

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[7]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals isolated from brain tissue that are rich in dopamine transporters.

Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake.

Methodology:

-

Synaptosome Preparation:

-

Dissect a brain region rich in dopamine terminals, such as the striatum, from a rodent.[8]

-

Homogenize the tissue in an ice-cold sucrose (B13894) buffer.[8]

-

Centrifuge the homogenate at a low speed to remove larger cellular debris.[8]

-

Centrifuge the supernatant at a higher speed (e.g., 12,500 - 16,000 x g) to pellet the synaptosomes.[8][9]

-

Resuspend the synaptosomal pellet in a suitable assay buffer.[9]

-

-

Uptake Inhibition Experiment:

-

Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound.[3]

-

Initiate the uptake reaction by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).[3]

-

Allow the uptake to proceed for a short, defined period.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabeled dopamine.[3][10]

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up by the synaptosomes, using a liquid scintillation counter.

-

Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound's concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.

-

Visualizing the Mechanisms and Workflows

Signaling Pathway of Cathinone Action at the Dopamine Transporter

Caption: Interaction of Cathinone with the Dopamine Transporter and subsequent signaling.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining DAT binding affinity of cathinones.

Experimental Workflow for Synaptosomal Dopamine Uptake Assay

Caption: Workflow for assessing dopamine uptake inhibition by cathinones.

Conclusion

The interaction of this compound and its synthetic analogs with the dopamine transporter is a complex process that is fundamental to their psychostimulant properties. The distinction between DAT blockers and substrates is a critical determinant of their pharmacological profiles.[1] The quantitative data on binding affinities and uptake inhibition potencies, derived from the detailed experimental protocols outlined in this guide, provide a robust framework for structure-activity relationship studies. This knowledge is invaluable for the development of novel therapeutic agents targeting the dopamine transporter and for understanding the neurobiological basis of addiction and other psychiatric disorders associated with dopaminergic dysfunction. The provided workflows and signaling pathway diagrams offer a clear visual representation of these intricate processes, serving as a valuable tool for researchers in the field.

References

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Profile of Synthetic Cathinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological characteristics of synthetic cathinones. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document outlines the core mechanisms of action, presents quantitative data on transporter affinities, details key experimental methodologies, and visualizes complex signaling pathways and workflows.

Core Neuropharmacological Mechanisms

Synthetic cathinones are a class of novel psychoactive substances (NPS) that are structurally and pharmacologically similar to amphetamine.[1] Their primary mechanism of action involves the disruption of normal monoamine neurotransmitter reuptake by targeting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[1][2] This interaction leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, resulting in a range of psychostimulant effects.[1]

The diverse pharmacological profiles of synthetic cathinones can be broadly categorized into two main groups based on their interaction with monoamine transporters:

-

Transporter Substrates (Releasers): This group, which includes cathinones like mephedrone, functions similarly to amphetamine. They are transported into the presynaptic neuron by monoamine transporters. Inside the neuron, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and the subsequent release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[1][2]

-

Transporter Inhibitors (Blockers): This group, exemplified by 3,4-methylenedioxypyrovalerone (MDPV), acts more like cocaine. These compounds bind to the monoamine transporters but are not translocated into the neuron. By blocking the reuptake of neurotransmitters from the synapse, they prolong the action of dopamine, norepinephrine, and serotonin.[1][2]

Data Presentation: Monoamine Transporter Affinities

The affinity of synthetic cathinones for monoamine transporters is a critical determinant of their psychoactive effects and abuse potential. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a selection of synthetic cathinones at human dopamine, serotonin, and norepinephrine transporters.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| Mephedrone | 127 | 216 | 49 | [3] |

| Methylone | 163 | 179 | 62 | [3] |

| MDPV | 2.4 | 3380 | 38.5 | [3] |

| α-PVP | 22.2 | >10000 | 14.2 | [3] |

| Pentedrone | 145 | >10000 | 91.5 | [3] |

| Butylone | 310 | 1100 | 430 | [4] |

| Naphyrone | 28 | 290 | 150 | [4] |

Table 1: Binding Affinities (Ki) of Selected Synthetic Cathinones for Human Monoamine Transporters.

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |

| Mephedrone | 1200 | 510 | 340 | [5] |

| Methylone | 1300 | 630 | 520 | [5] |

| MDPV | 4.1 | 3305 | 25.9 | [5] |

| α-PVP | 12.8 | >10000 | 14.2 | [5] |

| Pentedrone | 63.3 | >10000 | 91.5 | [5] |

| Butylone | 720 | 1900 | 1100 | [5] |

| Naphyrone | 31 | 350 | 180 | [5] |

Table 2: Uptake Inhibition Potencies (IC50) of Selected Synthetic Cathinones at Human Monoamine Transporters.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of synthetic cathinones for DAT, SERT, and NET.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the synthetic cathinone (B1664624) test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

-

The plates are incubated to allow for binding equilibrium to be reached.

-

-

Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Preparation and Neurotransmitter Uptake Assays

Objective: To measure the potency of synthetic cathinones to inhibit the uptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation:

-

Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is dissected and homogenized in a sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals).

-

The synaptosome pellet is washed and resuspended in a physiological buffer.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of the synthetic cathinone test compound.

-

The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.

-

-

Termination and Measurement:

-

The uptake is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer to remove extracellular radiolabel.

-

The amount of radioactivity accumulated inside the synaptosomes is quantified by scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.

-

In Vivo Microdialysis in Rats

Objective: To measure the effects of synthetic cathinones on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving rats.

Methodology:

-

Surgical Implantation of Guide Cannula:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens or striatum) and secured to the skull with dental cement.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

-

Sample Collection:

-

Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the synthetic cathinone.

-

-

Neurotransmitter Analysis:

-

The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Neurotransmitter levels in the post-drug administration samples are expressed as a percentage of the baseline levels (pre-drug administration).

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Structural Elucidation of Cathinone Hydrochloride: A Technical Guide Utilizing NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of cathinone (B1664624) hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Cathinone, a naturally occurring psychostimulant found in the Catha edulis (khat) plant, is a beta-keto-amphetamine. Due to the inherent instability of the free base, it is typically handled as its hydrochloride salt. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure.

Spectroscopic Data: ¹H and ¹³C NMR of Cathinone Hydrochloride

The structural assignment of this compound is achieved through the detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the carbon framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 7.5 | m | 5H | Aromatic (C₆H₅) |

| ~5.1 | q | 1H | H-2 |

| ~2.6 | s | 3H | NH₂⁺-CH₃ |

| ~1.5 | d | 3H | H-3 |

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~195-200 | C=O (C-1) |

| ~135 | Aromatic (C-ipso) |

| ~129-134 | Aromatic (CH) |

| ~55-60 | CH-NH₂⁺ (C-2) |

| ~30-35 | NH₂⁺-CH₃ |

| ~15-20 | CH₃ (C-3) |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality NMR data for structural elucidation.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[1]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are commonly used for this compound.[1]

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard one-pulse sequence.

-

Spectral Width: 0-12 ppm.[1]

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.[1]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Standard pulse programs available on the spectrometer software should be utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are essential for establishing proton-proton and proton-carbon correlations, which are critical for unambiguous assignment of all signals.[1]

Visualizing Methodologies and Pathways

Experimental Workflow for Structural Elucidation

The logical flow of experiments for the structural elucidation of this compound is a systematic process.

Caption: Experimental workflow for the structural elucidation of this compound.

Signaling Pathway of Cathinone

Cathinone primarily acts as a central nervous system stimulant by modulating monoamine neurotransmitter systems. Its mechanism of action involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake and the promotion of their release.

Caption: Simplified signaling pathway of cathinone's action on monoamine transporters.

References

Psychoactive Properties of Cathinone Hydrochloride Enantiomers: A Technical Guide

Introduction

Cathinone (B1664624), a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant, is a monoamine alkaloid structurally related to amphetamine. As a chiral molecule, cathinone exists as two stereoisomers: S-(-)-cathinone and R-(+)-cathinone. The psychoactive effects of cathinone are primarily attributed to its interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). This technical guide provides an in-depth analysis of the differential psychoactive properties of the enantiomers of cathinone hydrochloride, focusing on their receptor binding affinities, in vivo effects, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The quantitative pharmacological data for the enantiomers of this compound are summarized below. It is important to note that while the S-(-)-enantiomer is consistently reported to be the more potent of the two, specific binding affinity (Ki) and uptake inhibition (IC50) values for the individual enantiomers of cathinone are not extensively available in publicly accessible literature. The tables below include data for related cathinone derivatives to provide a comparative context.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Cathinone and Related Compounds

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |

| (±)-Cathinone | 1,290 | 16,140 | 145 | [1] |

| S-(-)-Methcathinone | 49.9 | 4,270 | N/A | [2] |

| R-(+)-Methcathinone | >10,000 | >10,000 | N/A | [2] |

| α-PVP | 22.2 | >10,000 | 9.86 | [1][3] |

| MDPV | 2.13 (S-isomer) | >10,000 | 9.86 (S-isomer) | [1][3] |

N/A: Data not available

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM) of Cathinone Derivatives

| Compound | Dopamine (DA) Uptake | Serotonin (5-HT) Uptake | Norepinephrine (NE) Uptake | Reference |

| (±)-Cathinone | 230 | 2,040 | 58 | [4] |

| α-PVP | 14.2 | >10,000 | 39.5 | [3] |

| MDPV | 4.85 (racemic) | >10,000 | 16.84 (racemic) | [3] |

Table 3: In Vivo Psychoactive Effects (ED50, mg/kg) of Cathinone Analogs

| Compound | Effect | Species | ED50 | Reference |

| α-PPP | Locomotor Activity | Mice | 1.10 | [5] |

| α-PHP | Locomotor Activity | Mice | 1.46 | [5] |

| α-PVT | Locomotor Activity | Mice | 10.47 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the psychoactive properties of cathinone enantiomers. The following sections outline key experimental protocols.

Chiral Separation of Cathinone Enantiomers by HPLC

Objective: To separate and purify the S-(-) and R-(+) enantiomers of cathinone from a racemic mixture.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for enantiomeric separation.[6][7]

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® AS-H column (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica (B1680970) gel), is effective.[7]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane, isopropanol, and a basic modifier like triethylamine (B128534) (e.g., 97:3:0.1, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the equilibrated chiral column.

-

Monitor the elution profile using the UV detector. The two enantiomers will exhibit different retention times, allowing for their collection as separate fractions.

-

Confirm the purity and identity of the separated enantiomers using appropriate analytical techniques (e.g., mass spectrometry, NMR).

-

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of each cathinone enantiomer for the dopamine, serotonin, and norepinephrine transporters.

Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the specific human monoamine transporter.[8][9]

-

Materials:

-

HEK293 cells stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET).

-

Radioligands: [¹²⁵I]RTI-55 for hDAT and hNET, [³H]citalopram for hSERT.[8]

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from the transfected HEK293 cells.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test cathinone enantiomer.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration, washing the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vitro Synaptosomal Uptake Assays

Objective: To measure the functional potency (IC50) of each cathinone enantiomer to inhibit the uptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.

Methodology: Synaptosomes, which are resealed nerve terminals, are used to assess monoamine uptake.[10][11]

-

Materials:

-

Fresh rodent brain tissue (e.g., striatum for DAT, cortex/hippocampus for SERT and NET).

-

Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Synaptosome preparation buffers and reagents.

-

-

Procedure:

-

Prepare synaptosomes from the appropriate brain region by homogenization and differential centrifugation.

-

Pre-incubate the synaptosomes with varying concentrations of the test cathinone enantiomer.

-

Initiate uptake by adding the radiolabeled monoamine.

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity accumulated inside the synaptosomes.

-

Determine the IC50 value for uptake inhibition from the concentration-response curve.

-

In Vivo Microdialysis

Objective: To measure the effects of cathinone enantiomers on extracellular levels of dopamine and serotonin in the brains of freely moving animals.

Methodology: In vivo microdialysis allows for the sampling of neurotransmitters from specific brain regions.[12][13][14][15]

-

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens) of an anesthetized rodent.

-

After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples.

-

Administer the test cathinone enantiomer (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).[16]

-

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [diposit.ub.edu]

- 5. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

The Stability and Degradation of Cathinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of cathinone (B1664624) hydrochloride, a key psychoactive compound. Understanding the stability of this molecule is critical for forensic analysis, toxicological studies, and the development of potential pharmaceutical applications. This document outlines the intrinsic stability of cathinone hydrochloride, its degradation products under various stress conditions, and the analytical methodologies used to assess its stability.

Introduction to this compound Stability

This compound, the salt form of the naturally occurring stimulant cathinone, is inherently unstable, a characteristic that significantly influences its handling, storage, and analysis.[1] The presence of a β-keto functional group makes the molecule susceptible to various degradation reactions, including oxidation, hydrolysis, and thermal decomposition.[2][3] Due to the instability of the free base, cathinone is typically handled as its hydrochloride salt to improve its stability.[4] However, even in this form, significant degradation can occur under specific environmental conditions.

The stability of cathinone and its synthetic derivatives is highly dependent on temperature, pH, and the matrix in which it is stored.[5] Generally, lower temperatures and acidic conditions enhance the stability of cathinone compounds.[5] The chemical structure also plays a crucial role, with certain substitutions on the molecule affecting its degradation rate.[4]

Quantitative Stability Data

The following tables summarize the stability of cathinone and its derivatives under various storage conditions, as reported in the scientific literature. It is important to note that much of the detailed stability data comes from studies on synthetic cathinones, but the general principles of degradation are applicable to this compound.

Table 1: Stability of Mephedrone (B570743) (a representative secondary amine cathinone) in Methanol (1 mg/L)

| Storage Temperature | Time Point | % Loss (Mean ± SD) |

| Room Temperature (20°C) | Day 3 | 32.3 ± 6.1 |

| Day 30 | 87.6 ± 3.9 | |

| Refrigerator (4°C) | Day 14 | 23.3 ± 9.0 |

| Day 30 | 51.3 ± 5.6 | |

| Freezer (-20°C) | Day 30 | No significant loss |

Data derived from a study on mephedrone stability in methanolic solutions.[5]

Table 2: Stability of MDPV (a representative pyrrolidine-type cathinone) in Methanol (1 mg/L)

| Storage Temperature | Time Point | % Loss (Mean ± SD) |

| Room Temperature (20°C) | Day 3 | 31.5 ± 4.9 |

| Day 30 | 44.4 ± 10.7 | |

| Refrigerator (4°C) | Day 3 | 29.5 ± 2.5 |

| Day 30 | 32.1 ± 12.9 | |

| Freezer (-20°C) | Day 30 | No significant loss |

Data derived from a study on MDPV stability in methanolic solutions.[5]

Table 3: General Stability Trends of Cathinone Derivatives in Biological Matrices

| Condition | General Stability Trend |

| Temperature | Stability significantly increases at lower temperatures (-20°C).[5] |

| pH (in Urine) | More stable under acidic conditions (pH 4) compared to alkaline conditions (pH 8). |

| Structure | Pyrrolidine-type and methylenedioxy-substituted cathinones are generally more stable. Secondary amine and halogenated cathinones are less stable. |

| Matrix | More stable in acetonitrile (B52724) compared to methanol.[5] Stability in blood is influenced by preservatives.[6] |

Degradation Pathways

This compound can degrade through several pathways, primarily driven by oxidation, hydrolysis, and thermal stress. The major identified degradation products include N-oxides and 2"-oxo derivatives, particularly from oxidative stress.[7]

Oxidative Degradation

In the presence of air (oxygen), cathinone derivatives are susceptible to oxidation.[7] For pyrrolidine-type cathinones, this can lead to the formation of an N-oxide and a 2"-oxo derivative.[7] Secondary amine-type cathinones may undergo dealkylation.[7]

Caption: Oxidative degradation of this compound.

Hydrolytic Degradation (Base-Catalyzed)

A proposed mechanism for the degradation of substituted cathinones under basic conditions involves a base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to form an alpha-hydroxyketone. This intermediate can then be oxidized to an alpha-dicarbonyl compound, which is further hydrolyzed to an acid.[8]

Caption: Proposed hydrolytic degradation pathway.

Thermal Degradation

Thermal stress, particularly during analysis by gas chromatography-mass spectrometry (GC-MS), can lead to the oxidative degradation of cathinones. This process often involves the loss of two hydrogen atoms, resulting in a characteristic 2 Da mass shift in the mass spectrum.[2] For pyrrolidine-containing cathinones, this can form a 2,3-enamine.[2]

Experimental Protocols

The following sections detail the methodologies for conducting forced degradation studies and subsequent analysis to evaluate the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A typical study involves exposing the drug to stress conditions more severe than accelerated stability testing.

Caption: General workflow for forced degradation studies.

4.1.1. Acid Hydrolysis

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a specified period (e.g., 24 hours).

-

At defined time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

4.1.2. Base Hydrolysis

-

Prepare a solution of this compound in 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for a specified period (e.g., 24 hours).

-

At defined time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

4.1.3. Oxidative Degradation

-

Prepare a solution of this compound in a 3% hydrogen peroxide solution.

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

Withdraw samples at defined time points and dilute for analysis.

4.1.4. Thermal Degradation

-

Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 80°C).

-

After a specified duration, remove the sample, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.

4.1.5. Photolytic Degradation

-

Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique.

4.2.1. HPLC-UV/MS Method

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is often suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength appropriate for cathinone (e.g., around 247 nm) and/or mass spectrometry for identification of degradation products.[9]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

4.2.2. Method Validation The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by the ability to resolve the main cathinone peak from all degradation product peaks.

Conclusion

The stability of this compound is a multifaceted issue influenced by environmental factors and the inherent chemical structure of the molecule. A thorough understanding of its degradation pathways and the use of validated stability-indicating analytical methods are paramount for accurate quantification and characterization in various scientific and regulatory contexts. The information presented in this guide serves as a foundational resource for professionals working with this compound, enabling them to design robust stability studies and interpret the resulting data with confidence.

References

- 1. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology [ojp.gov]

- 3. Synthetic cathinone abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

The Discovery of Cathinone in Catha edulis: A Technical Guide to its Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the chewing of fresh leaves from the Catha edulis (khat) plant has been a cultural and social tradition in East Africa and the Arabian Peninsula, known for its stimulant and euphoric effects.[1] For a significant period, the primary psychoactive component was believed to be d-norpseudoephedrine, an alkaloid isolated in the 1930s and named "cathine."[1][2] However, the pharmacological effects of fresh khat could not be fully explained by its cathine (B3424674) content alone, leading to the hypothesis of a more potent and unstable precursor.[1] This technical guide details the historical and scientific journey that led to the groundbreaking discovery of (-)-α-aminopropiophenone, or cathinone (B1664624), in 1975 by the United Nations Narcotics Laboratory.[1][2] We will delve into the experimental methodologies of the era, present quantitative data on cathinone content, and illustrate the key historical milestones and the compound's mechanism of action.

From Cathine to Cathinone: A Paradigm Shift in Understanding

The initial scientific investigations into the chemical constituents of Catha edulis in the 1930s successfully isolated an alkaloid identified as d-norpseudoephedrine, which was subsequently named cathine.[1][2] For decades, cathine was accepted as the principal active ingredient responsible for the stimulant properties of khat. However, a critical discrepancy emerged: the potency of fresh khat extracts was significantly greater than what could be attributed to the relatively mild stimulant effects of isolated cathine.[1] This observation led researchers to suspect the existence of a more labile and potent psychoactive compound in the fresh leaves that degraded upon drying.

The pivotal breakthrough came in 1975 through a comprehensive study conducted by the United Nations Narcotics Laboratory.[1][2] This research focused on the analysis of fresh khat leaves, leading to the isolation and characterization of a new, unstable phenylalkylamine: cathinone.[3] Pharmacological studies subsequently confirmed that cathinone was the primary psychoactive component of fresh khat, exhibiting amphetamine-like stimulant properties.[1] It was discovered that cathinone is predominantly found in young, fresh leaves and rapidly degrades into the less potent cathine and norephedrine (B3415761) as the leaves age or are dried.[1]

Quantitative Analysis: Cathinone and Cathine Content

The concentration of cathinone is highest in fresh Catha edulis leaves and diminishes significantly upon drying, with a corresponding increase in the concentration of its degradation product, cathine. This chemical transformation is a critical factor in the potency of the consumed plant material. The following table summarizes quantitative data from various studies, highlighting the disparity in cathinone and cathine content between fresh and dried leaves.

| Sample Type | Cathinone Content (% w/w) | Cathine Content (% w/w) | Source of Data |

| Fresh Leaves | 0.115 - 0.158 | 0.172 - 0.192 | [1][4][5] |

| Dried Leaves (stored for months) | 0.021 - 0.023 | 0.184 - 0.198 | [1][4][5] |

| Kenyan Khat Sample (unspecified freshness) | up to 3.3 | Not specified | [6] |

| "Dimma" (red leaf type) | Higher concentration | Not specified | [6] |

| "Dallota" (white leaf type) | Lower concentration | Not specified | [6] |

Experimental Protocols for Isolation and Identification

Extraction of Alkaloids from Catha edulis

A common approach for extracting alkaloids from plant material involves an acid-base extraction.

-

Maceration and Acidic Extraction:

-

Fresh, young leaves of Catha edulis are macerated or finely chopped.

-

The plant material is then subjected to extraction with a dilute acid solution (e.g., 0.1 N HCl or 1% acetic acid) to protonate the alkaloids, rendering them water-soluble.[7] This can be facilitated by sonication or mechanical blending.[8]

-

The mixture is filtered to remove solid plant debris.

-

-

Basification and Solvent Extraction:

-

The acidic aqueous extract is then made basic (pH > 9) by the addition of a base such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).[7][8] This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified solution is then repeatedly extracted with an immiscible organic solvent like chloroform, diethyl ether, or dichloromethane (B109758) to transfer the alkaloids into the organic phase.[8]

-

-

Concentration:

-

The combined organic extracts are then evaporated under reduced pressure or a stream of inert gas to yield a crude alkaloid extract.

-

Chromatographic Separation

The crude extract, containing a mixture of cathinone, cathine, and other compounds, would then be subjected to chromatographic techniques for separation.

-

Thin-Layer Chromatography (TLC): TLC would have been used for the initial qualitative analysis of the extract and to monitor the progress of the separation. A typical mobile phase for separating cathinone and cathine is a mixture of ethyl acetate, methanol, and ammonia.[9]

-

Column Chromatography: For preparative separation of the alkaloids, column chromatography would have been the primary method. The crude extract would be loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system of increasing polarity would be used to elute the individual compounds.

Structural Elucidation

The structure of the isolated compounds would have been determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): MS would provide the molecular weight of the compound and its fragmentation pattern, which are crucial for confirming the molecular formula and identifying structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be instrumental in determining the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the ketone and amine groups in cathinone.

Visualizing the Historical and Scientific Context

To better understand the timeline of discovery, the experimental workflow, and the mechanism of action of cathinone, the following diagrams are provided.

References

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UNODC - Bulletin on Narcotics - 1980 Issue 3 - 002 [unodc.org]

- 4. Determination of cathinone and cathine in Khat plant material by LC–MS/MS: Fresh vs. dried leaves [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. swgdrug.org [swgdrug.org]

- 7. unodc.org [unodc.org]

- 8. Mephedrone - Wikipedia [en.wikipedia.org]

- 9. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of cathinone (B1664624), the primary psychoactive component of the khat plant (Catha edulis). Cathinone is a monoamine alkaloid with a chemical structure and mechanism of action similar to amphetamine.[1] This document details the pharmacodynamics and pharmacokinetics of cathinone, with a focus on its interaction with monoamine transporters. Quantitative data from key in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided to facilitate methodological understanding and replication. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive overview of the current state of cathinone research.

Introduction

Khat, a flowering shrub native to East Africa and the Arabian Peninsula, has been consumed for centuries for its stimulant effects.[2] The principal active ingredient responsible for these psychoactive properties is cathinone, a compound that is structurally and pharmacologically related to amphetamine.[1][3] Cathinone's lability, particularly its rapid degradation after harvesting, necessitates the consumption of fresh khat leaves.[3] As a central nervous system (CNS) stimulant, cathinone produces effects such as euphoria, increased alertness, and hyperactivity.[2] This guide delves into the technical aspects of cathinone's pharmacology to provide a comprehensive resource for the scientific community.

Chemical Properties

Cathinone, chemically known as (S)-2-amino-1-phenyl-1-propanone, is a β-keto analogue of amphetamine.[3][4] Its molecular formula is C₉H₁₁NO. The presence of a ketone functional group distinguishes it from many other phenethylamines.[5] This structural feature also contributes to its instability, as it is prone to dimerization and reduction to the less potent cathine (B3424674) and norephedrine (B3415761).[5]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of cathinone is the modulation of monoamine neurotransmission in the CNS.[1] It interacts with the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[6][7] Cathinone acts as both an inhibitor of neurotransmitter reuptake and a substrate for these transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[5][7] This surge in synaptic monoamines is responsible for the psychostimulant effects observed with khat consumption.[1][6]

Interaction with Monoamine Transporters

Cathinone's effects are primarily mediated through its binding to and subsequent inhibition or reversal of DAT, NET, and SERT.[7] This leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing downstream signaling. The relative affinity and activity at these transporters determine the specific pharmacological profile of cathinone and its synthetic derivatives.

Quantitative Data: Transporter Interactions

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC₅₀) of cathinone and related compounds for human monoamine transporters.

Table 1: Binding Affinities (Ki, nM) for Human Monoamine Transporters

| Compound | hDAT | hNET | hSERT |

|---|---|---|---|

| Cathinone | 23.6–25.6 | - | 34.8–83.1 |

| Methcathinone | 22–26.1 | - | 12.5–49.9 |

| (+)-Amphetamine | 34.4 | 7.1 | 1757 |

| Cocaine | 251 | 311 | 240 |

Data compiled from various sources. Exact values may vary based on experimental conditions.

Table 2: Inhibition of Neurotransmitter Uptake (IC₅₀, nM)

| Compound | hDAT | hNET | hSERT |

|---|---|---|---|

| Cathinone | 730 | 3600 | 4100 |

| Methcathinone | 210 | 450 | 3300 |

| (+)-Amphetamine | 40 | 13 | 2100 |

| Cocaine | 260 | 390 | 330 |

Data compiled from various sources. Exact values may vary based on experimental conditions.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

When khat leaves are chewed, cathinone is rapidly absorbed through the oral mucosa and the gastrointestinal tract.[8] Peak plasma concentrations are typically reached within 1.5 to 2.5 hours.[8] Cathinone is metabolized in the liver, primarily through the reduction of its ketone group to form cathine and norephedrine.[5] The elimination half-life of cathinone is relatively short, approximately 1.5 hours in humans.[8]

Table 3: Pharmacokinetic Parameters of Cathinone in Humans (Oral Administration)

| Parameter | Value |

|---|---|

| Tₘₐₓ (hours) | 1.5 - 2.5 |

| t₁/₂ (hours) | 1.5 ± 0.8 |

| Mean Residence Time (hours) | 5.2 ± 3.4 |

Data from a study involving chewing of khat leaves.[8]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., cathinone) for monoamine transporters.

Objective: To determine the inhibitor constant (Ki) of a compound for hDAT, hNET, and hSERT.

Materials:

-

HEK 293 cells stably expressing hDAT, hNET, or hSERT.

-

Membrane preparation from these cells.

-

Radioligand (e.g., [¹²⁵I]RTI-55).

-

Test compound (cathinone).

-

Binding buffer.

-

96-well plates.

-

Filter mats.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK 293 cells expressing the target transporter in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis in rodents to measure extracellular neurotransmitter levels following cathinone administration.

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in a specific brain region (e.g., nucleus accumbens) in response to cathinone.

Materials:

-

Adult male rodents (e.g., Sprague-Dawley rats).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Cathinone solution for administration.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

-

Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow for post-operative recovery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to equilibrate. Collect several baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer cathinone to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals for a set period after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin concentrations using HPLC-ECD.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time.

Conclusion

Cathinone is a potent psychostimulant that exerts its effects through a complex interaction with the brain's monoaminergic systems. Its primary mechanism of action involves the inhibition of reuptake and promotion of efflux of dopamine, norepinephrine, and serotonin via their respective transporters. This guide has provided a detailed overview of the chemical properties, pharmacodynamics, and pharmacokinetics of cathinone, supported by quantitative data and experimental protocols. The presented information and visualizations aim to serve as a valuable technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development, facilitating a deeper understanding of this significant psychoactive compound.

References

- 1. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-N-cyclopropylcathinone - Wikipedia [en.wikipedia.org]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Molecules: A Technical Guide to the Structure-Activity Relationship of Cathinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The clandestine world of synthetic cathinones presents a significant challenge to public health and a complex puzzle for researchers. These β-keto analogues of amphetamine are engineered with subtle molecular modifications that dramatically alter their pharmacological profiles.[1][2] This technical guide delves into the core principles of the structure-activity relationship (SAR) of cathinone (B1664624) derivatives, providing a comprehensive overview of how chemical structure dictates biological action. By understanding these relationships, we can better predict the effects of new psychoactive substances and pave the way for the rational design of novel therapeutics.

The Cathinone Scaffold: A Trio of Modifiable Regions

The pharmacological activity of cathinone derivatives is primarily dictated by substitutions at three key positions on the cathinone backbone: the aromatic ring, the aliphatic side chain, and the terminal amino group.[3] Each modification influences the compound's affinity and selectivity for the monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—ultimately shaping its psychostimulant, entactogenic, or hallucinogenic properties.[1][2][4]

Mechanism of Action: Releasers vs. Reuptake Inhibitors

Synthetic cathinones exert their effects by disrupting the normal function of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[1][2][3][5][6] This disruption occurs through two primary mechanisms:

-